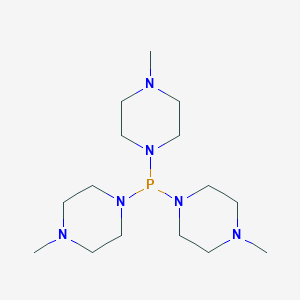
(2S)-2-amino(113C)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino(113C)pentanedioic acid is an isotopically labeled form of L-glutamic acid, where the carbon at position 1 is replaced with carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, enzyme mechanisms, and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(113C)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of carbon-13 labeled precursors in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves the use of fermentation processes with microorganisms that can incorporate carbon-13 from labeled substrates. This method is efficient for producing large quantities of the compound with high isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino(113C)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutaric acid.
Reduction: It can be reduced to form 2-aminopentanoic acid.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under different conditions.
Major Products
Oxidation: 2-oxoglutaric acid
Reduction: 2-aminopentanoic acid
Substitution: Depending on the substituent, products can vary widely.
Aplicaciones Científicas De Investigación
(2S)-2-amino(113C)pentanedioic acid is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for research and development.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino(113C)pentanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to trace its path through these pathways, providing insights into enzyme mechanisms and metabolic flux.
Comparación Con Compuestos Similares
Similar Compounds
L-glutamic acid: The non-labeled form of the compound.
(2S)-2-amino(113C)butanedioic acid: Another isotopically labeled amino acid.
(2S)-2-amino(113C)hexanedioic acid: A similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (2S)-2-amino(113C)pentanedioic acid lies in its specific isotopic labeling, which provides a powerful tool for studying biochemical processes with high precision. This makes it invaluable in research areas where understanding the detailed mechanisms of metabolic pathways is crucial.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
(2S)-2-amino(113C)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1 |
Clave InChI |
WHUUTDBJXJRKMK-YTCQKPCCSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H]([13C](=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


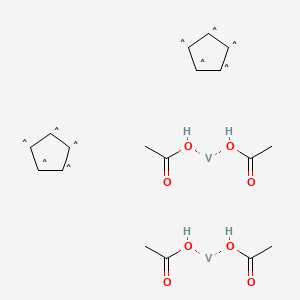


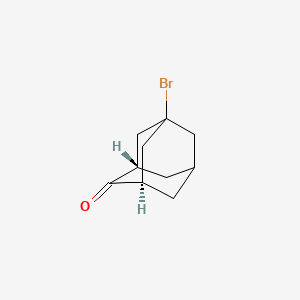
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
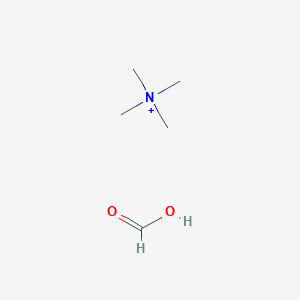

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

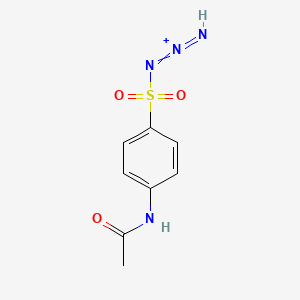
butanoic acid](/img/structure/B12061531.png)

